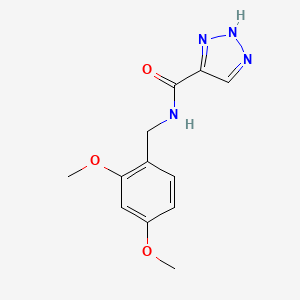

N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

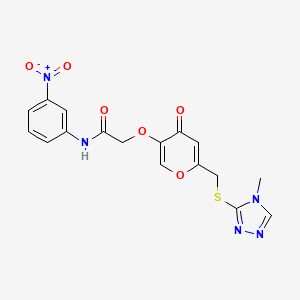

“N-(2,4-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxamide group (-CONH2), which is a common functional group in biochemistry . The “2,4-dimethoxybenzyl” part suggests that there are methoxy (-OCH3) groups on the 2nd and 4th positions of a benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The carboxamide group could be introduced through a reaction with an amine . The 2,4-dimethoxybenzyl group could be added through a reaction with a suitable benzyl halide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxamide group, and the 2,4-dimethoxybenzyl group . These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

As for the chemical reactions, this compound, like other triazoles, might participate in various chemical reactions. For example, the triazole ring might undergo substitution reactions, and the carboxamide group might participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group and the aromatic benzene ring might influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A novel synthesis route for a series of 2,4,5-trisubstituted oxazoles has been developed, utilizing 2,4-dimethoxybenzylamine in tandem Ugi/Robinson-Gabriel sequences, demonstrating the versatility of similar compounds in synthetic chemistry (Shaw, Xu, & Hulme, 2012).

- The reactivity of nonsulfonyl 1,2,3-triazoles, including N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles, has been explored, leading to the discovery of their potential as diazo compound equivalents and their application in the synthesis of homoaminocyclopropanes and transannulation reactions with nitriles (Zibinsky & Fokin, 2011).

Biological Evaluation

- Various 1,4-disubstituted 1,2,3-triazole derivatives, including those derived from similar carboxamide frameworks, have been synthesized and evaluated for antimicrobial activities, showing moderate to good activities against Gram-positive and Gram-negative bacteria, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

- N-(Ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents on the MCF-7 breast cancer cell line, demonstrating the potential therapeutic applications of such compounds (Butler, Kelly, Harry, Tiedt, White, Devery, & Kenny, 2013).

Molecular Dynamics and Structural Analysis

- The synthesis, crystal structure, DFT calculation, and biological activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, showcasing the structural and electronic properties of triazole derivatives and their relevance in the development of enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-9-4-3-8(11(5-9)19-2)6-13-12(17)10-7-14-16-15-10/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCDUJUVDXFMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=NNN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)

![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)

![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B2390914.png)

![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390917.png)

![1-[(4-Chlorophenyl)methyl]-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B2390923.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)